2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted phenoxy group, a methoxy group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2,3,4-trihydroxybenzaldehyde under acidic conditions to yield the target compound .
Chemical Reactions Analysis
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone linkage to hydrazine.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenolic groups can participate in hydrogen bonding and π-π interactions, affecting various biological pathways .
Comparison with Similar Compounds
Compared to similar compounds like 2-(4-bromo-2-methoxyphenoxy)acetohydrazide and 2-(4-bromo-2-methylphenoxy)acetohydrazide, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide stands out due to its additional trihydroxyphenyl group. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it more versatile in scientific research .
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- 2-(4-bromo-2-methylphenoxy)acetohydrazide
- 2-[(4-bromo-2-methoxyphenoxy)methyl]-2-methyloxirane
Properties
Molecular Formula |
C16H15BrN2O6 |
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Molecular Weight |
411.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O6/c1-24-13-6-10(17)3-5-12(13)25-8-14(21)19-18-7-9-2-4-11(20)16(23)15(9)22/h2-7,20,22-23H,8H2,1H3,(H,19,21)/b18-7+ |
InChI Key |
CZYIMHIUIDKNHL-CNHKJKLMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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